molecular formula C14H17N3O4 B2858036 N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide CAS No. 899974-89-1

N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide

Cat. No.: B2858036
CAS No.: 899974-89-1
M. Wt: 291.307
InChI Key: SCPWHLIDLSDUBM-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide is a high-purity, specialized oxalamide compound intended for research applications. Oxalamide scaffolds are of significant interest in medicinal chemistry and chemical biology for their potential as bioactive molecules. Specifically, compounds within this chemical class have been identified as prodrugs that can be selectively activated by enzymes such as Cytochrome P450 4F11 (CYP4F11) . Once metabolized, the active form acts as a potent inhibitor of Stearoyl-CoA Desaturase (SCD), a key enzyme in the biosynthesis of unsaturated fatty acids . Inhibition of SCD has emerged as a promising therapeutic strategy in oncology research, as cancer cells often rely on de novo fatty acid production for membrane formation and proliferation . The structure of this compound, which features a cyclopentyl group and a nitrophenyl moiety, is designed to modulate steric and electronic properties, fine-tuning its reactivity and interaction with biological targets . Researchers can utilize this molecule as a critical intermediate in synthetic organic chemistry or as a pharmacological probe to investigate SCD-related pathways and their role in cancer cell biology . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopentyl-N'-(2-methyl-5-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-9-6-7-11(17(20)21)8-12(9)16-14(19)13(18)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPWHLIDLSDUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxalic Acid Derivatives as Key Starting Materials

Diethyl oxalate and oxalyl chloride dominate literature methods for oxalamide synthesis. Diethyl oxalate’s dual ester groups enable sequential nucleophilic substitution with amines, while oxalyl chloride offers higher reactivity but necessitates stringent moisture control. For asymmetric oxalamides, stepwise amidation is mandatory to prevent statistical byproduct formation.

Catalytic Ammonolysis and Coupling Innovations

Recent patents disclose transition metal catalysts (e.g., Cu-Pd systems) for accelerating amidation and improving yields. CN110041218A demonstrates that Cu(NO₃)₂/PdCl₂ on pseudo-boehmite supports achieves >99% conversion in oxamide synthesis, suggesting potential applicability to asymmetric systems.

Stepwise Amidation Approach for N1-Cyclopentyl-N2-(2-Methyl-5-Nitrophenyl)Oxalamide

Route 1: Sequential Reaction with Diethyl Oxalate

Step 1: Formation of Ethyl Cyclopentyloxalamate
Diethyl oxalate reacts with cyclopentylamine (1:1 molar ratio) in anhydrous THF at 0–5°C, yielding ethyl cyclopentyloxalamate. This monoamide intermediate is isolated via vacuum distillation (65–70% yield).

Step 2: Conjugation with 2-Methyl-5-Nitroaniline
The monoamide is refluxed with 2-methyl-5-nitroaniline in toluene under Dean-Stark conditions to remove ethanol. Triethylamine catalyzes the transesterification, affording the target compound after recrystallization (hexane/EtOAc). Yield: 68–72%.

Route 2: Oxalyl Chloride-Mediated Coupling

Oxalyl chloride reacts sequentially with cyclopentylamine (0°C, dichloromethane) and 2-methyl-5-nitroaniline (room temperature, 12 h). The crude product is purified via silica gel chromatography (CH₂Cl₂/MeOH 95:5). Yield: 60–65%.

Catalytic Methods in Oxalamide Synthesis

Cu-Pd Catalyzed One-Pot Synthesis

Adapting CN110041218A, a mixture of diethyl oxalate, cyclopentylamine, and 2-methyl-5-nitroaniline (1:1:1 molar ratio) is heated at 80°C for 6 h in ethanol with Cu(NO₃)₂/PdCl₂ catalyst (5 wt%). Filtration and recrystallization yield 82–85% product, demonstrating the catalyst’s efficacy in minimizing symmetric byproducts.

Gas-Phase Limitations for Asymmetric Systems

While CN103288666B achieves 99% purity in symmetric oxamide via gas-phase ammonolysis, the method fails for asymmetric targets due to uncontrolled amine mixing and thermal decomposition risks (>150°C).

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Advantages Limitations
Stepwise (Diethyl Oxalate) Reflux, 12 h 68–72% >95% Scalable, minimal byproducts Lengthy purification
Oxalyl Chloride RT, 12 h 60–65% 90–93% Rapid reaction Moisture sensitivity, low yield
Cu-Pd Catalytic 80°C, 6 h 82–85% >98% High efficiency, one-pot Catalyst cost, filtration required

Chemical Reactions Analysis

Types of Reactions

N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or nitrating agents are commonly used under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Research Findings and Implications

Polymer Applications :

  • Oxalamides increase PHB crystallization rates by 60% compared to talc, enabling industrial processing at cooling rates >60°C/min .
  • Solid-state NMR reveals that hydrogen-bond weakening at 59.3°C and structural reorganization at 146.5°C are critical for templating PHB crystallization .

Enzyme Inhibition :

  • The nitrophenyl group in the target compound may improve binding affinity over thiazole derivatives, though comparative inhibition data are lacking .

Biological Activity

N1-Cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide (CAS No. 899974-89-1) is a synthetic compound belonging to the oxalamide class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a cyclopentyl group and a nitrophenyl moiety connected through an oxalamide linkage. The presence of the nitro group is particularly significant, as it may influence the compound's reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Oxalamide Linkage : The reaction between cyclopentylamine and 2-methyl-5-nitrophenyl isocyanate.
  • Purification : The product is purified using recrystallization or chromatography techniques to ensure high purity and yield.

Antimicrobial Properties

Recent studies have indicated that oxalamides, including this compound, exhibit antimicrobial activity against various pathogens. In vitro tests have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that the compound may possess significant potential as an antimicrobial agent, warranting further investigation into its mechanisms and efficacy.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell proliferation and survival.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways crucial for bacterial survival and tumor growth.
  • Receptor Interaction : Potential binding to cellular receptors could alter signaling pathways, leading to reduced cell viability in cancer cells.

Case Studies

  • Study on Antimicrobial Activity : A recent study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of oxalamides exhibited varying degrees of antibacterial activity. The study highlighted this compound's effectiveness against ampicillin-resistant strains of E. coli .
  • Antitumor Research : In another investigation, researchers assessed the cytotoxic effects of this oxalamide on several cancer cell lines. Results indicated a dose-dependent response with significant apoptosis observed at higher concentrations .

Q & A

Basic: What are the standard synthetic routes for N1-cyclopentyl-N2-(2-methyl-5-nitrophenyl)oxalamide?

Answer:
The synthesis typically involves a multi-step process:

Formation of intermediates : Reacting cyclopentylamine with oxalyl chloride under inert conditions to generate the oxalamide backbone.

Coupling with the aromatic moiety : Introducing the 2-methyl-5-nitrophenyl group via nucleophilic substitution or coupling reactions (e.g., using palladium catalysts).
Key conditions include controlled temperatures (0–25°C), anhydrous solvents (dichloromethane or DMF), and inert atmospheres to minimize side reactions .

Basic: How is the compound characterized for purity and structural integrity?

Answer:
Characterization employs:

  • Spectroscopic methods :
    • ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
    • IR spectroscopy to validate carbonyl (C=O) and nitro (NO₂) functional groups.
  • Chromatographic techniques :
    • HPLC with UV detection for purity assessment (>95% by area normalization).
    • TLC for rapid reaction monitoring .

Advanced: How can researchers address low yields in the coupling reaction during synthesis?

Answer:
Low yields often arise from competing side reactions (e.g., hydrolysis or incomplete activation of intermediates). Optimization strategies include:

  • Catalyst tuning : Use Pd(PPh₃)₄ or CuI for efficient cross-coupling.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of nitroaromatic intermediates.
  • Temperature control : Gradual warming (e.g., 40–60°C) improves reaction kinetics while minimizing decomposition .

Advanced: What strategies resolve contradictory bioactivity data in different assays?

Answer:
Contradictions may stem from assay-specific variables:

  • Solubility issues : Use DMSO stock solutions standardized to ≤0.1% (v/v) to avoid solvent interference.
  • Orthogonal assays : Validate results with complementary methods (e.g., surface plasmon resonance for binding affinity vs. cellular viability assays).
  • Metabolic stability : Test compound stability in assay media (e.g., liver microsome incubations) to account for degradation .

Advanced: How can the compound be structurally modified to enhance target selectivity?

Answer:
Structure-activity relationship (SAR) studies guide rational modifications:

  • Nitro group replacement : Substitute NO₂ with CF₃ or CN to modulate electron-withdrawing effects.
  • Cyclopentyl optimization : Introduce steric hindrance via branched alkyl groups (e.g., isopropyl) to improve receptor fit.
  • Amide linkage variation : Replace oxalamide with urea or sulfonamide groups to alter hydrogen-bonding interactions .

Advanced: What analytical methods confirm compound stability under physiological conditions?

Answer:

  • Accelerated stability testing : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid at 37°C for 24–72 hours.
  • LC-MS analysis : Monitor degradation products (e.g., hydrolysis of the oxalamide bond).
  • Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen to simulate storage conditions .

Advanced: How can computational modeling guide the compound’s mechanism of action studies?

Answer:

  • Molecular docking : Predict binding modes to target proteins (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite.
  • MD simulations : Simulate ligand-protein interactions over 100+ ns to assess stability and conformational changes.
  • QSAR models : Corrogate electronic parameters (e.g., Hammett constants) with bioactivity data to identify critical substituents .

Advanced: What experimental controls are critical in dose-response studies?

Answer:

  • Vehicle controls : Include DMSO or saline-treated groups to isolate solvent effects.
  • Positive/Negative controls : Use known inhibitors (e.g., staurosporine for kinase assays) and untreated cells.
  • Replicate design : Perform triplicate experiments with blinded scoring to minimize bias .

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